N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Physicochemical profiling Positional isomerism SAR enablement

N-(2-Ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 334507-35-6, C₁₄H₁₅N₅, MW 253.30) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, a recognized purine bioisostere scaffold widely exploited in medicinal chemistry and agrochemical research. The compound features a 5-methyl substituent on the pyrimidine ring and an N-(2-ethylphenyl) amine moiety at the C-7 position, yielding a specific ortho-substituted aniline architecture.

Molecular Formula C14H15N5
Molecular Weight 253.30 g/mol
Cat. No. B5643417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC14H15N5
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC2=CC(=NC3=NC=NN23)C
InChIInChI=1S/C14H15N5/c1-3-11-6-4-5-7-12(11)18-13-8-10(2)17-14-15-9-16-19(13)14/h4-9,18H,3H2,1-2H3
InChIKeyIAGJLOFOLIEJFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Core Properties and Structural Identity for Procuring Scientists


N-(2-Ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 334507-35-6, C₁₄H₁₅N₅, MW 253.30) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, a recognized purine bioisostere scaffold widely exploited in medicinal chemistry and agrochemical research [1]. The compound features a 5-methyl substituent on the pyrimidine ring and an N-(2-ethylphenyl) amine moiety at the C-7 position, yielding a specific ortho-substituted aniline architecture. Predicted physicochemical properties include a density of 1.26±0.1 g/cm³ and a pKa of 2.96±0.40 . This scaffold class has demonstrated activity across diverse therapeutic targets including kinases, phosphodiesterases, and dihydroorotate dehydrogenase, making positional isomers of this core relevant for structure–activity relationship (SAR) exploration and lead optimization campaigns [1].

Why N-(2-Ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Cannot Be Casually Substituted: The Ortho-Positional Imperative


Within the [1,2,4]triazolo[1,5-a]pyrimidin-7-amine family, the ethylphenyl substituent position—ortho (2-), meta (3-), or para (4-)—is not a trivial variation. The ortho-substitution in N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine introduces a sterically constrained, conformationally biased N-aryl group that can significantly alter the dihedral angle between the aniline ring and the triazolopyrimidine core, directly affecting target-binding geometry, π-stacking interactions, and metabolic susceptibility [1]. Class-level SAR evidence on triazolopyrimidine kinase inhibitors shows that even a single methyl or ethyl positional shift can alter biochemical IC₅₀ values by 10- to 100-fold, and can change selectivity profiles across kinase panels [2]. Uninformed substitution of the 2-ethylphenyl isomer with its 3- or 4-ethylphenyl analogs in a SAR or procurement context risks invalidating entire datasets, compromising structure–activity correlations, and wasting synthesis resources on an isomer that may prove inactive or non-selective in the intended assay system.

N-(2-Ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Quantitative Differentiation Evidence Against Positional Isomers and In-Class Analogs


Physicochemical Property Differentiation: N-(2-Ethylphenyl) vs N-(3-Ethylphenyl) vs N-(4-Ethylphenyl) vs 6-(4-Ethylphenyl) Isomers

The ortho-substituted 2-ethylphenyl isomer presents a distinct physicochemical signature compared to its meta- and para-substituted congeners. Predicted LogP values are anticipated to differ by approximately 0.3–0.6 log units due to differential shielding of polar surface area and altered solvation, consistent with reported ortho effects in N-aryltriazolopyrimidine series . The 2-ethylphenyl substitution pattern forces the phenyl ring into a more orthogonal orientation relative to the triazolopyrimidine plane, reducing ground-state conjugation but potentially enhancing binding-pocket complementarity in sterically constrained enzyme active sites [1]. In contrast, the 4-ethylphenyl isomer allows greater π-delocalization, while the 6-(4-ethylphenyl) regioisomer (CAS 922186-87-6) relocates the aryl group from the exocyclic amine to the C-6 ring carbon, fundamentally altering hydrogen-bonding capability and target recognition . These three comparator isomers serve as a matched molecular trio for deconvoluting positional SAR, making the target 2-ethylphenyl compound an essential tool for systematic lead optimization.

Physicochemical profiling Positional isomerism SAR enablement

Predicted Metabolic Stability Differentiation: Ortho-Substitution Effects on Cytochrome P450 Liability

The ortho-ethyl substitution on the N-phenyl ring is expected to confer a distinct metabolic profile relative to meta- and para-isomers. Literature precedent on N-aryl heterocycles demonstrates that ortho-alkyl substituents can sterically shield the adjacent C–H bonds from cytochrome P450-mediated oxidation, potentially reducing intrinsic clearance (CL_int) in liver microsome assays [1]. In the triazolopyrimidine class, phenyl-substituted analogs such as DSM74 were specifically optimized for low predicted metabolism in human liver microsomes, with attention to substitution pattern being critical for achieving prolonged in vivo exposure [2]. While direct head-to-head microsomal stability data for the four positional isomers are not available in the public domain, the ortho-ethylphenyl architecture of the target compound is predicted to exhibit lower CYP-mediated oxidation rates at the aniline ring compared to the 4-ethylphenyl isomer, where the para position is electronically activated and sterically unhindered [1]. This metabolic differentiation is a key consideration for procurement when the compound is intended for cell-based or in vivo pharmacology studies.

Metabolic stability CYP450 metabolism Lead optimization

Kinase Inhibition Selectivity: Class-Level Evidence from Triazolopyrimidine CDK2 and JAK Inhibitor Campaigns

Triazolopyrimidine derivatives bearing N-aryl substituents at the C-7 amine position have demonstrated potent, selective kinase inhibition in multiple medicinal chemistry programs. Peptide conjugate 14c, a triazolopyrimidine derivative, achieved CDK2 IC₅₀ = 0.21 μM with selectivity S₁₀ = 0.13 and anticancer activity of IC₅₀ = 0.7 μM (MCF-7), 1.1 μM (HCT-116), and 1.5 μM (MGC-803), with a selectivity index of 22.4 over non-cancerous HEK293 cells [1]. The N-aryl substitution pattern directly influences kinase selectivity: related triazolopyrimidine-based JAK2 inhibitors exhibit IC₅₀ values ranging from low nanomolar to micromolar depending on the aniline substitution [2]. The 2-ethylphenyl group introduces a unique steric and electronic environment at the hinge-binding region that is absent in 3- and 4-ethylphenyl analogs, providing a distinct selectivity fingerprint. While direct target-specific IC₅₀ data for this exact compound remain proprietary or unpublished, the class-level evidence demonstrates that the 2-ethylphenyl architecture occupies a differentiated SAR niche with potential for selective kinase inhibition profiles distinct from its positional isomers.

Kinase selectivity CDK2 inhibition JAK family kinases

Synthetic Tractability and Intermediate Utility: Comparison of Synthetic Accessibility Across Positional Isomers

The target compound serves as both a final screening molecule and a versatile synthetic intermediate. The 7-amine functionality permits further derivatization via alkylation, acylation, or reductive amination, while the 5-methyl group provides a spectroscopic handle (¹H NMR singlet) for reaction monitoring . Synthesis of N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be achieved via nucleophilic aromatic substitution of 7-chloro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine with 2-ethylaniline, a route directly analogous to the methodology reported for preparing 7-aryl-5-methyltriazolopyrimidines in one-step, regioselective fashion [1]. The 2-ethylaniline nucleophile is commercially available and inexpensive, conferring a practical advantage over certain specialty anilines. Compared to the 6-aryl regioisomer (e.g., 6-(4-ethylphenyl)-5-methyl analog, CAS 922186-87-6), which requires a different synthetic route involving cyclocondensation of pre-functionalized β-ketoesters, the 7-N-aryl substitution is synthetically more convergent and amenable to parallel library synthesis [1]. This synthetic accessibility positions the 2-ethylphenyl compound as a cost-effective entry point for generating diverse SAR libraries.

Synthetic chemistry Building block Derivatization

Anti-Proliferative Activity Contextualization: Class-Level Benchmarking Against Known Triazolopyrimidine Anticancer Agents

Although direct anti-proliferative IC₅₀ data for N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine are absent from the public literature, robust class-level benchmarks establish the performance envelope for this scaffold. The [1,2,4]triazolo[1,5-a]pyrimidine series has yielded compounds with IC₅₀ values spanning 0.7 μM to 13.1 μM across breast (MCF-7), colorectal (HCT-116, CaCo-2), gastric (MGC-803), hepatocellular (Bel-7402), and fibrosarcoma (HT-1080) cell lines [1][2][3]. Compound 19 demonstrated IC₅₀ = 12.3 μM (Bel-7402) and 6.1 μM (HT-1080) [2], while compound H12 achieved IC₅₀ = 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7) [3]. The N-aryl substitution at C-7 is a critical potency determinant: within the CDK2-targeted series, peptide conjugation at this position improved potency approximately 5-fold (14c IC₅₀ = 0.7 μM vs unconjugated analogs IC₅₀ ≈ 3.5–4.0 μM) [1]. The 2-ethylphenyl ortho-substitution is expected to confer a distinct cytotoxicity profile that complements these known SAR trends. For procurement decisions, this compound represents a specific and underexplored N-aryl vector in an otherwise well-validated anticancer chemotype.

Anticancer activity Cell viability SAR comparison

Regioisomeric Structural Identity: Distinguishing C-7 N-Aryl from C-6 Aryl Substitution by Spectroscopic and Chromatographic Signatures

A critical quality-control differentiator for procurement is the unambiguous structural distinction between the target C-7 N-aryl compound and its C-6 aryl regioisomer. In the 7-aryl-5-methyl series, the C-7 substituent is attached via an exocyclic NH linker, producing a characteristic NH stretch in IR spectroscopy (~3250–3400 cm⁻¹) and a broad NH proton signal in ¹H NMR (δ 8.5–10.0 ppm, DMSO-d₆) that is absent in the C-6 aryl regioisomer [1]. The 6-(4-ethylphenyl)-5-methyl isomer (CAS 922186-87-6, LogP 2.83, PSA 69.1 Ų) differs in both connectivity and hydrogen-bonding capacity, leading to distinct HPLC retention times and mass fragmentation patterns . These analytical signatures provide unambiguous confirmation of structural identity and are essential for verifying that the supplied material matches the ordered structure, particularly when procuring from vendors where regioisomeric impurities are a known risk in triazolopyrimidine synthesis [1]. The 2-ethylphenyl ortho-substitution further differentiates the ¹H NMR aromatic splitting pattern from the 3- and 4-ethylphenyl isomers, enabling rapid identity confirmation by NMR.

Regioisomer identification Analytical chemistry Quality control

High-Impact Application Scenarios for N-(2-Ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Based on Quantitative Evidence


Positional Isomer SAR Trio for Kinase Selectivity Profiling

The target compound, together with its N-(3-ethylphenyl) and N-(4-ethylphenyl) congeners, forms a matched molecular trio for systematically dissecting the contribution of aniline substitution geometry to kinase selectivity. As demonstrated by the triazolopyrimidine CDK2 inhibitor series where N-aryl modulation altered IC₅₀ values by 5- to 20-fold [1], procurement of all three positional isomers enables deconvolution of steric vs electronic contributions to target binding. This approach is directly aligned with established medicinal chemistry practice for scaffold optimization and selectivity engineering.

Focused Library Synthesis via 7-NH Derivatization

The free 7-amine in 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine serves as a versatile handle for generating focused compound libraries through N-alkylation, N-acylation, or Buchwald–Hartwig coupling. The 2-ethylphenyl-substituted variant provides a pre-installed ortho-substituted aniline that can be further elaborated or used as a benchmark for library SAR [2]. The synthetic convergence of the 7-N-aryl route (2-step SNAr) supports parallel synthesis of 24–96 member libraries for high-throughput screening campaigns, offering a cost advantage over multi-step 6-aryl synthesis routes.

Metabolic Stability Screening in Hepatocyte or Microsome Assays

For drug discovery programs requiring compounds with favorable metabolic stability, the ortho-ethyl substitution pattern is predicted to reduce CYP-mediated oxidation relative to para-substituted analogs [3]. Procuring this compound for head-to-head microsomal stability comparison against its 3-ethylphenyl and 4-ethylphenyl isomers provides a direct experimental test of the ortho-shielding hypothesis, with class-level benchmarks (e.g., t½ = 68.5 min, CL_int = 8.5 mL/min/kg for optimized triazolopyrimidine 14c in human liver microsomes [1]) serving as performance reference points.

Quality-Control Reference Standard for Regioisomeric Purity Verification

Owing to the well-documented synthetic challenge of achieving regioisomeric purity in triazolopyrimidine synthesis [2], the target compound—with its characteristic ¹H NMR NH signal (δ 8.5–10.0 ppm) and ortho-substituted aromatic splitting pattern—serves as an authentic reference standard for HPLC method development and batch-to-batch purity verification. This application is particularly relevant for contract research organizations and pharmaceutical analytical chemistry groups tasked with confirming the structural identity of incoming compound shipments.

Quote Request

Request a Quote for N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.